Isoquinolin-4-ylmethanamine
Overview
Description
Isoquinolin-4-ylmethanamine is an organic compound with the molecular formula C10H10N2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
This compound is a part of the larger group of isoquinoline alkaloids, which have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that isoquinoline-based compounds can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Isoquinoline-based compounds are known to interact with a variety of biochemical pathways, leading to downstream effects .
Result of Action
Isoquinoline-based compounds are known to exert diverse biological activities, which suggests that they may have a variety of molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of isoquinoline-based compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinolin-4-ylmethanamine can be synthesized through several methods. One common approach involves the functional group transformation of a pre-existing isoquinoline ring system. For instance, the Pomeranz-Fritsch reaction is a well-known method for synthesizing isoquinoline derivatives. This reaction involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions .
Another method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . This method provides isoquinolines in excellent yields and short reaction times.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-4-ylmethanamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
Isoquinolin-4-ylmethanamine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that this compound derivatives may have therapeutic potential in treating conditions such as depression and anxiety.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Isoquinolin-4-ylmethanamine can be compared with other similar compounds, such as:
Isoquinoline: A structural isomer of quinoline, isoquinoline is a parent compound of this compound.
Quinoline: Another heterocyclic aromatic compound, quinoline has similar chemical properties but differs in its ring structure.
Tetrahydroisoquinoline: A reduced form of isoquinoline, tetrahydroisoquinoline has different chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to undergo a wide range of reactions, making it a valuable building block in organic synthesis. Additionally, its derivatives have shown promise in medicinal chemistry, highlighting the importance of continued research in this area.
Properties
IUPAC Name |
isoquinolin-4-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,6-7H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMHEIRKNHCJEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475908 | |
Record name | 1-(Isoquinolin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58123-56-1 | |
Record name | 1-(Isoquinolin-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Isoquinolin-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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